2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL
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Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL is an organic compound with the molecular formula C11H16FNO It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL typically involves the reaction of 4-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(4-Fluorobenzyl)amino]-2-methylpropanone, while reduction may produce 2-[(4-Fluorobenzyl)amino]-2-methylpropane.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may interact with receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorobenzyl)amino]ethanol: Similar structure but with an ethanol backbone instead of a propanol backbone.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Contains a benzoic acid moiety instead of a propanol backbone.
Uniqueness
2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
MQWSOOZAFLLTRJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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